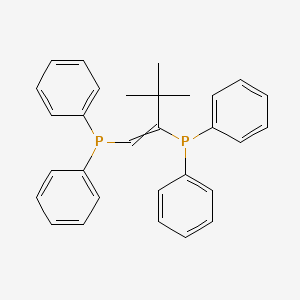
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is an organophosphorus compound that serves as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of two diphenylphosphino groups attached to a butene backbone, which provides it with unique chemical properties and reactivity. It is widely used in various catalytic processes due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene typically involves the reaction of diphenylphosphine with a suitable butene derivative under controlled conditions. One common method is the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, which leads to the formation of (Z)-configured diphenylphosphino alkenes . The reaction conditions often include high temperatures and the use of specific catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flash vacuum pyrolysis and the use of metal catalysts are employed to optimize the reaction conditions and achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis and applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is used as a ligand in the formation of metal complexes. These complexes are employed in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions .
Biology and Medicine
The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal research. It is used in the development of metal-based drugs and diagnostic agents. The metal complexes of this compound have shown potential in anticancer and antimicrobial applications .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene involves its ability to coordinate with metal centers through its diphenylphosphino groups. This coordination forms stable metal-ligand complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
Uniqueness
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is unique due to its specific butene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form metal complexes with different coordination geometries and reactivities, making it a versatile ligand in various catalytic processes .
Propriétés
Formule moléculaire |
C30H30P2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3 |
Clé InChI |
QEJWSGVBWKWUKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


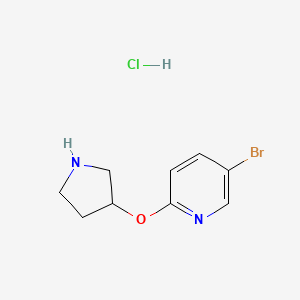
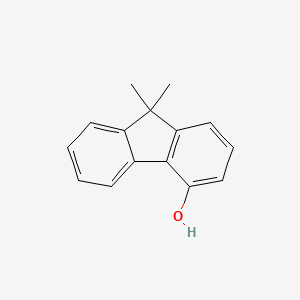
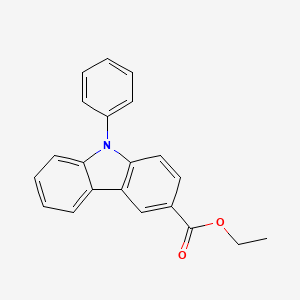
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
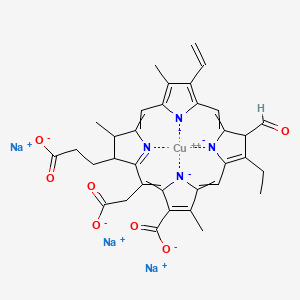
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
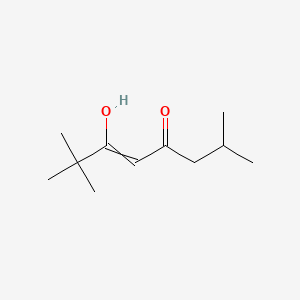
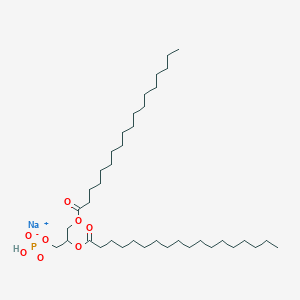
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
